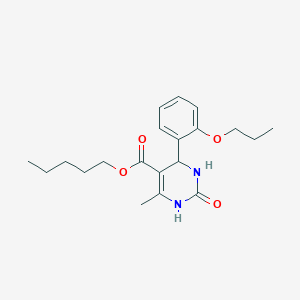
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as PFBT, is a small molecule inhibitor that has been extensively studied for its potential in various scientific research applications. PFBT is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
PFBT is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer. PFBT binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFBT are primarily related to its inhibition of CK2 activity. In cancer cells, PFBT has been shown to induce apoptosis by inhibiting CK2-mediated phosphorylation of key proteins involved in cell survival and proliferation. In addition to its effects on cancer cells, PFBT has also been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFBT for lab experiments is its specificity for CK2. PFBT has been shown to have minimal off-target effects, making it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of PFBT is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are many potential future directions for research on PFBT. One area of interest is the development of more potent CK2 inhibitors based on the structure of PFBT. Another area of interest is the use of PFBT in combination with other cancer therapies to improve their efficacy. Additionally, further research is needed to fully understand the role of CK2 in various diseases and to identify new therapeutic targets for CK2 inhibitors like PFBT.
Synthesemethoden
The synthesis of PFBT involves a multistep process starting with the reaction of 4-tert-butyl-2-aminothiazole with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, PFBT. The synthesis of PFBT is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
PFBT has been extensively studied for its potential in various scientific research applications. One of the most promising applications of PFBT is in cancer research. CK2 is overexpressed in many types of cancer, and PFBT has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. In addition to its potential in cancer research, PFBT has also been studied for its potential in neurodegenerative diseases, infectious diseases, and inflammation.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3,4,5,6-pentafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F5N2OS/c1-14(2,3)5-4-23-13(20-5)21-12(22)6-7(15)9(17)11(19)10(18)8(6)16/h4H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMVZXKOSAMHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzyl-1-piperazinyl)methyl]-N-phenylbenzamide](/img/structure/B5193905.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5193925.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![4-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5193938.png)


![methyl 4-{[4-({[3-(1,3-thiazol-4-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5193953.png)

![N-allyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5193961.png)
![4-[(2-phenylcyclopropyl)carbonyl]morpholine](/img/structure/B5193965.png)

